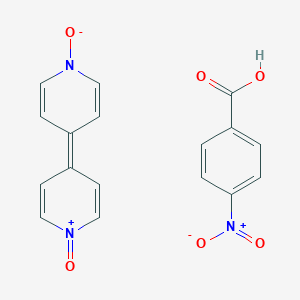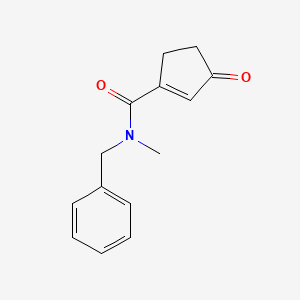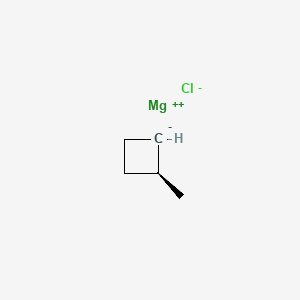
magnesium;methylcyclobutane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium methylcyclobutane chloride is a compound that combines magnesium, methylcyclobutane, and chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium methylcyclobutane chloride can be synthesized through the reaction of methylcyclobutane with magnesium chloride in the presence of a suitable solvent. The reaction typically involves the use of anhydrous magnesium chloride and methylcyclobutane under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of magnesium methylcyclobutane chloride may involve the use of large-scale reactors where magnesium chloride and methylcyclobutane are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity magnesium methylcyclobutane chloride.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced magnesium species.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized magnesium compounds.
Reduction: Reduced magnesium species.
Substitution: Substituted magnesium compounds with different nucleophiles.
Aplicaciones Científicas De Investigación
Magnesium methylcyclobutane chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with molecular targets through its magnesium and chloride ions. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or biological systems.
Comparación Con Compuestos Similares
Magnesium methylcyclobutane chloride can be compared with other similar compounds, such as:
Magnesium chloride: A common magnesium salt with various industrial and biological applications.
Methylcyclobutane: A hydrocarbon with unique structural properties.
Magnesium methylcyclopentane chloride: A similar compound with a different cycloalkane ring structure.
Propiedades
Número CAS |
820222-65-9 |
|---|---|
Fórmula molecular |
C5H9ClMg |
Peso molecular |
128.88 g/mol |
Nombre IUPAC |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
Clave InChI |
YIPRMQBBSCOJCL-ZJIMSODOSA-M |
SMILES isomérico |
C[C@H]1CC[CH-]1.[Mg+2].[Cl-] |
SMILES canónico |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
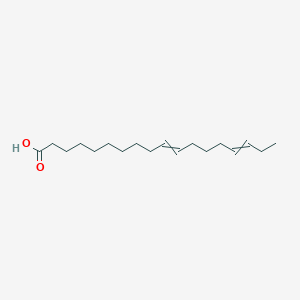
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
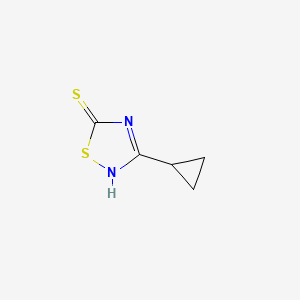
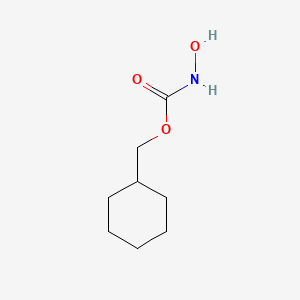
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
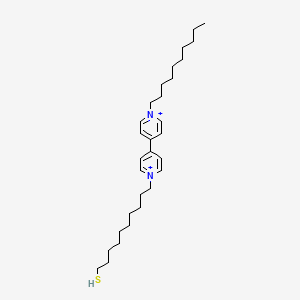
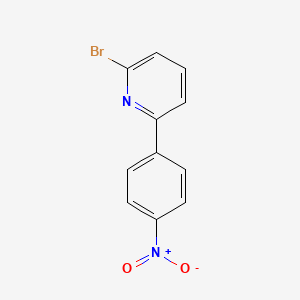
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

